3-Phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one 3-Phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one 3-Phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one is a natural product found in Helichrysum polycladum, Helichrysum kraussii, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13664313
InChI: InChI=1S/C15H12O4/c16-11-8-13(18)15(14(19)9-11)12(17)7-6-10-4-2-1-3-5-10/h1-9,16,18-19H
SMILES: C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol

3-Phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one

CAS No.:

Cat. No.: VC13664313

Molecular Formula: C15H12O4

Molecular Weight: 256.25 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one -

Specification

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
IUPAC Name 3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C15H12O4/c16-11-8-13(18)15(14(19)9-11)12(17)7-6-10-4-2-1-3-5-10/h1-9,16,18-19H
Standard InChI Key LOYXTWZXLWHMBX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one, reflects its core structure: a propenone backbone (C=O-CH₂-CH₂) bridging a phenyl ring (C₆H₅) and a 2,4,6-trihydroxyphenyl group. The α,β-unsaturated ketone system (C=C-O) is a hallmark of chalcones, enabling conjugation and resonance stabilization. The hydroxyl groups on the trihydroxyphenyl moiety enhance polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₂O₄
Molecular Weight256.25 g/mol
IUPAC Name3-phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
SMILESC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O
InChI KeyLOYXTWZXLWHMBX-UHFFFAOYSA-N
PubChem CID460718

Synthesis and Isolation

Laboratory Synthesis

The compound is synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between 2,4,6-trihydroxyacetophenone and benzaldehyde derivatives. This method proceeds under mild conditions (e.g., ethanol solvent, NaOH catalyst) to yield the α,β-unsaturated ketone.

Reaction Scheme
2,4,6-Trihydroxyacetophenone+BenzaldehydeNaOH3-Phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one+H2O\text{2,4,6-Trihydroxyacetophenone} + \text{Benzaldehyde} \xrightarrow{\text{NaOH}} \text{3-Phenyl-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one} + \text{H}_2\text{O}

Natural Isolation

The compound has been extracted from Helichrysum oreophilum using methanol or ethanol solvents, followed by chromatographic purification . Yield data remain unreported, but chalcones generally exhibit low natural abundance, necessitating advanced separation techniques.

Biological Activities and Mechanisms

Antioxidant Effects

The ortho- and para-hydroxyl groups on the trihydroxyphenyl ring donate hydrogen atoms to neutralize free radicals, as demonstrated in DPPH (2,2-diphenyl-1-picrylhydrazyl) assay models. This activity suggests potential applications in mitigating oxidative stress-related pathologies, such as neurodegenerative diseases.

Anti-Inflammatory Properties

Applications in Pharmaceutical Research

Drug Development

The compound’s dual antioxidant and anti-inflammatory profile positions it as a lead candidate for multifactorial diseases like arthritis and atherosclerosis. Its chalcone scaffold also serves as a template for synthesizing derivatives with enhanced bioavailability.

Natural Product Chemistry

As a secondary metabolite, this compound contributes to plant defense mechanisms, offering insights into ecological interactions and biosynthesis pathways. Its presence in Piper lolot underscores the ethnopharmacological relevance of traditional medicinal plants .

Related Compounds and Analogues

Retrochalcones

The compound is classified as a retrochalcone due to the absence of oxygen functionalities at the C2' and C6' positions, distinguishing it from conventional chalcones . This structural modification may alter receptor binding affinity and metabolic stability.

Methoxy Derivatives

Trimethoxy analogues, such as 3-phenyl-1-(2,4,6-trimethoxyphenyl)propan-1-one, exhibit reduced polarity and modified bioactivity profiles, illustrating the impact of hydroxyl group substitution .

ParameterDetail
Use ClassificationResearch use only
Human/Veterinary UseNot approved
StabilityLight- and moisture-sensitive

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